molecular formula C10H10N2O3 B12331052 Methyl 4-hydroxy-2-methylpyrazolo[1,5-a]pyridine-6-carboxylate

Methyl 4-hydroxy-2-methylpyrazolo[1,5-a]pyridine-6-carboxylate

Cat. No.: B12331052
M. Wt: 206.20 g/mol
InChI Key: VZGQMXZWUQGRFW-UHFFFAOYSA-N
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Description

Methyl 4-hydroxy-2-methylpyrazolo[1,5-a]pyridine-6-carboxylate is a heterocyclic compound with the molecular formula C10H10N2O3 and a molecular weight of 206.2 g/mol . This compound is part of the pyrazolo[1,5-a]pyridine family, known for its diverse biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-hydroxy-2-methylpyrazolo[1,5-a]pyridine-6-carboxylate typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 2-hydroxy-6-methylpyridine with carboxylic acids to form an equilibrium mixture of products . Another approach includes the use of deep eutectic solvents (DES) for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, which offers advantages such as a benign environment, high yield, and simple work-up procedures .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of scalable and environmentally friendly synthetic routes, such as those involving DES, is likely to be favored for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-hydroxy-2-methylpyrazolo[1,5-a]pyridine-6-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as the hydroxyl and carboxylate groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines or halides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of methyl 4-hydroxy-2-methylpyrazolo[1,5-a]pyridine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to act as an inhibitor or modulator of various enzymes and receptors, such as phosphoinositide-3 kinase and matrix metalloproteases . These interactions can lead to a range of biological effects, including anti-inflammatory and anti-tumor activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-hydroxy-2-methylpyrazolo[1,5-a]pyridine-6-carboxylate is unique due to its specific functional groups, which confer distinct reactivity and biological properties

Properties

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

methyl 4-hydroxy-2-methylpyrazolo[1,5-a]pyridine-6-carboxylate

InChI

InChI=1S/C10H10N2O3/c1-6-3-8-9(13)4-7(10(14)15-2)5-12(8)11-6/h3-5,13H,1-2H3

InChI Key

VZGQMXZWUQGRFW-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C=C(C=C(C2=C1)O)C(=O)OC

Origin of Product

United States

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